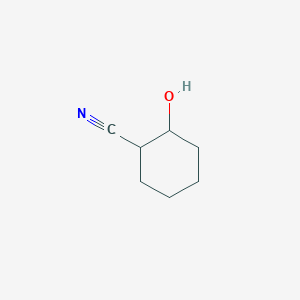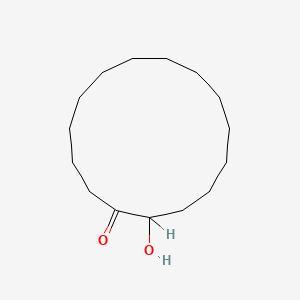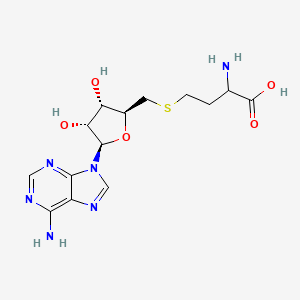
S-Adenosyl-D,L-homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Adenosyl-D,L-homocysteine is a nucleobase-containing molecular entity. It is a complex organic compound with a molecular formula of C14H20N6O5S and a molecular weight of 384.41 g/mol . This compound is notable for its intricate structure, which includes an amino acid backbone and a purine nucleobase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Adenosyl-D,L-homocysteine typically involves multi-step organic synthesis. The process begins with the preparation of the purine nucleobase, followed by the attachment of the oxolane ring and the amino acid side chain. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
S-Adenosyl-D,L-homocysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino groups or the sulfur atom.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
S-Adenosyl-D,L-homocysteine has several scientific research applications:
Chemistry: It is used as a model compound for studying nucleobase interactions and amino acid modifications.
Biology: The compound’s structure makes it useful for investigating nucleic acid-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of S-Adenosyl-D,L-homocysteine involves its interaction with nucleic acids and proteins. The purine nucleobase can form hydrogen bonds with complementary bases, while the amino acid side chain can interact with protein residues. These interactions can influence various biological pathways, including DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Adenosine: Similar in structure but lacks the amino acid side chain.
S-adenosylmethionine: Contains a similar sulfur-containing side chain but differs in the nucleobase and overall structure.
Cysteine: Shares the amino acid backbone but lacks the nucleobase component.
Uniqueness
The uniqueness of S-Adenosyl-D,L-homocysteine lies in its combination of a purine nucleobase and an amino acid side chain, which allows it to participate in a wide range of biochemical interactions and reactions .
Properties
Molecular Formula |
C14H20N6O5S |
|---|---|
Molecular Weight |
384.41 g/mol |
IUPAC Name |
2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6?,7-,9-,10-,13-/m1/s1 |
InChI Key |
ZJUKTBDSGOFHSH-ZRURSIFKSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCC(C(=O)O)N)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


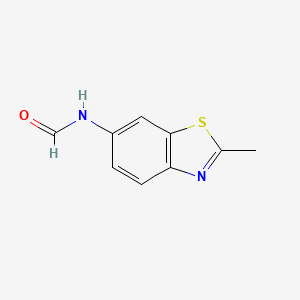
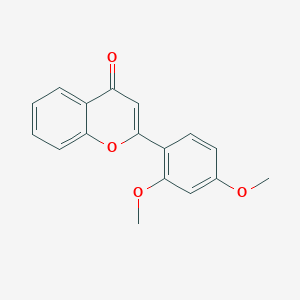
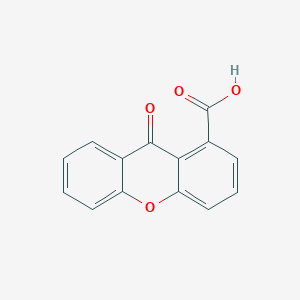

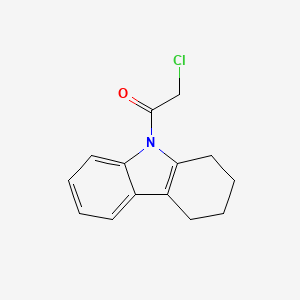

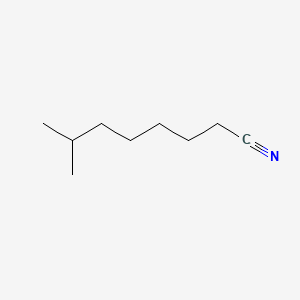
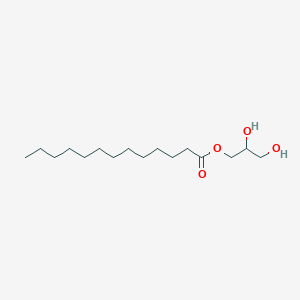
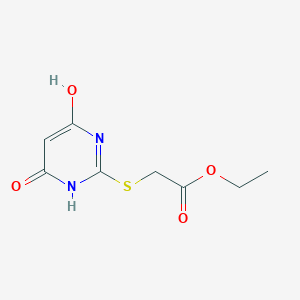

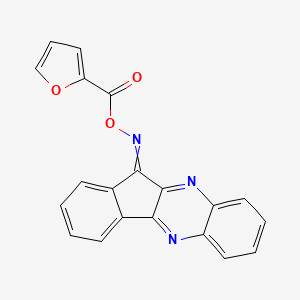
![2-[2-[4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B1633042.png)
